Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate
CAS No.: 19397-74-1
Cat. No.: VC21017823
Molecular Formula: C15H14O2S
Molecular Weight: 258.3 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate - 19397-74-1](/images/no_structure.jpg)
Specification
CAS No. | 19397-74-1 |
---|---|
Molecular Formula | C15H14O2S |
Molecular Weight | 258.3 g/mol |
IUPAC Name | ethyl 4,5-dihydrobenzo[g][1]benzothiole-2-carboxylate |
Standard InChI | InChI=1S/C15H14O2S/c1-2-17-15(16)13-9-11-8-7-10-5-3-4-6-12(10)14(11)18-13/h3-6,9H,2,7-8H2,1H3 |
Standard InChI Key | VAEWXGXOYMXYFS-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC2=C(S1)C3=CC=CC=C3CC2 |
Canonical SMILES | CCOC(=O)C1=CC2=C(S1)C3=CC=CC=C3CC2 |
Introduction
Physical and Chemical Properties
Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate possesses distinctive physical and chemical properties that define its behavior in various chemical environments. The compound is characterized by its specific molecular structure containing a five-membered aromatic thiophene ring fused with a partially hydrogenated naphthalene system.
Basic Identification Data
The compound can be identified through several standard chemical identifiers as detailed in Table 1:
Parameter | Value |
---|---|
CAS Number | 19397-74-1 |
Molecular Formula | C₁₅H₁₄O₂S |
Molecular Weight | 258.3 g/mol |
IUPAC Name | Ethyl 4,5-dihydrobenzo[g]benzothiole-2-carboxylate |
MFCD Number | MFCD00022192 |
Table 1: Identification parameters for Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate
Structural Characteristics
The compound features a thiophene-2-carboxylate core with a 4,5-dihydronaphthalene moiety fused to positions 3 and 4 of the thiophene ring. This arrangement creates a tricyclic system with distinct reactivity patterns. The ethyl carboxylate group at position 2 of the thiophene ring provides an additional site for potential chemical modifications.
Chemical Representation
Several standard notations are used to represent the compound's chemical structure:
Representation Type | Value |
---|---|
Standard InChI | InChI=1S/C15H14O2S/c1-2-17-15(16)13-9-11-8-7-10-5-3-4-6-12(10)14(11)18-13/h3-6,9H,2,7-8H2,1H3 |
Standard InChIKey | VAEWXGXOYMXYFS-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CC2=C(S1)C3=CC=CC=C3CC2 |
PubChem Compound ID | 695057 |
Table 2: Chemical structure representations of Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate
Synthesis Methods
Several synthetic routes have been developed to prepare Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate, reflecting its importance in chemical research. These methods typically involve reactions between naphthalene derivatives and thiophene precursors.
Related Synthesis Methods
A closely related synthetic approach involves the preparation of 4,5-dioxo-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylates. This synthesis involves reactions of 3-acyl-1,2-naphthoquinones with ethyl mercaptoacetate, followed by protection of the resulting hydroxyl groups, thiophene ring formation using 1-trimethylsilylimidazole, deprotection with hydrochloric acid, and oxidation with cerium(IV) ammonium nitrate .
Although this method produces the oxidized quinone derivative rather than the 4,5-dihydro compound, it demonstrates the feasibility of constructing the naphtho[1,2-b]thiophene framework with an ethyl carboxylate at position 2.
Chemical Reactivity and Transformations
Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate exhibits several interesting chemical transformations that highlight its reactive nature and synthetic utility.
Aromatization Reactions
One of the notable reactions of Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate is its tendency to undergo aromatization under certain conditions. When subjected to nitration reactions, the compound primarily yields the aromatized product ethyl naphtho[1,2-b]thiophene-2-carboxylate, along with its 7-nitro derivative . This transformation indicates the relative instability of the dihydro moiety under oxidative conditions and the thermodynamic preference for the fully aromatic system.
Substitution Reactions
The 4,5-dihydronaphtho[1,2-b]thiophene core typically undergoes mono-substitution reactions preferentially at the 2-position of the thiophene ring when that position is unsubstituted . This reactivity pattern is consistent with the electron-rich nature of the thiophene ring and follows the general substitution patterns observed in thiophene chemistry.
Hydrolysis of the Ester Group
The ethyl carboxylate group can undergo hydrolysis to yield 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid (CAS: 29179-41-7). This carboxylic acid derivative has been reported to have a melting point range of 227-230°C , providing a characteristic physical property for identification purposes.
Structural Analogs and Derivatives
Several compounds structurally related to Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate have been reported in the literature, forming a family of naphtho[1,2-b]thiophene derivatives with varying substitution patterns and oxidation states.
Key Structural Analogs
Table 3 summarizes the key structural analogs of Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate:
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
---|---|---|---|---|
4,5-Dihydronaphtho[1,2-b]thiophene-2-carboxylic acid | 29179-41-7 | C₁₃H₁₀O₂S | 230.28 | Carboxylic acid instead of ethyl ester |
Ethyl naphtho[1,2-b]thiophene-2-carboxylate | 51925-17-8 | C₁₅H₁₂O₂S | 256.3 | Fully aromatic system (not dihydro) |
Ethyl 7-methoxy-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate | 837373-23-6 | C₁₆H₁₆O₃S | 288.36 | Additional methoxy group at position 7 |
4,5-dihydro-naphtho[1,2-b]thiophene-2-carbaldehyde | 62615-60-5 | C₁₃H₁₀OS | 214.28 | Aldehyde instead of ethyl carboxylate |
Table 3: Structural analogs of Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate
Relationship Between Derivatives
The relationships between these compounds highlight common synthetic pathways in thiophene chemistry. For example, the carboxylic acid derivative represents a potential synthetic intermediate in the preparation of the ethyl ester, while the fully aromatized naphtho[1,2-b]thiophene-2-carboxylate represents a product of oxidation reactions. The aldehyde analog suggests potential interconversion of functional groups at the 2-position of the thiophene ring.
Applications and Research Significance
Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate and related compounds have attracted interest in various fields of research, from materials science to medicinal chemistry.
Synthetic Building Blocks
Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate serves as a valuable building block in organic synthesis. The presence of the ethyl carboxylate group provides a handle for further functionalization, while the partially hydrogenated naphthalene moiety offers opportunities for selective transformations.
Spectroscopic Properties and Characterization
The characterization of Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate typically involves various spectroscopic techniques that provide insight into its structure and purity.
Mass Spectrometry
Mass spectrometric analysis would show a molecular ion peak corresponding to the molecular weight of 258.3 g/mol, with fragmentation patterns characteristic of thiophene carboxylates and partially hydrogenated polycyclic aromatic systems.
IR Spectroscopy
Infrared spectroscopy would reveal characteristic absorption bands for the ester carbonyl group (typically around 1700-1730 cm⁻¹) and aromatic C=C stretching vibrations, providing further confirmation of the compound's structure.
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